1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid
CAS No.: 1263178-31-9
Cat. No.: VC5690322
Molecular Formula: C19H25NO4
Molecular Weight: 331.412
* For research use only. Not for human or veterinary use.
![1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid - 1263178-31-9](/images/structure/VC5690322.png)
Specification
CAS No. | 1263178-31-9 |
---|---|
Molecular Formula | C19H25NO4 |
Molecular Weight | 331.412 |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-indole-3,4'-cyclohexane]-1'-carboxylic acid |
Standard InChI | InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-12-19(14-6-4-5-7-15(14)20)10-8-13(9-11-19)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,21,22) |
Standard InChI Key | SZDQJNCXPJMWOR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(CCC(CC2)C(=O)O)C3=CC=CC=C31 |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The compound features a spiro junction at the 1-position of cyclohexane and the 3'-position of indoline, creating a rigid bicyclic framework. The tert-butoxycarbonyl (Boc) group at the 1'-position and a carboxylic acid moiety at the 4-position introduce both steric bulk and reactivity (Fig. 1) .
Key structural attributes:
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Spiro system: Cyclohexane (six-membered aliphatic ring) fused to indoline (benzene fused to pyrrolidine).
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Functional groups: Boc (protecting group for amines) and carboxylic acid (enabling conjugation or salt formation).
Systematic Nomenclature
The IUPAC name derives from the spiro numbering system:
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Spiro parent: Prioritize the larger ring (cyclohexane) as the first component.
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Substituents: Boc group at 1', carboxylic acid at 4.
This aligns with naming conventions for analogous spiro compounds like 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid (CAS 888222-12-6) .
Synthetic Pathways and Mechanistic Considerations
Retrosynthetic Strategy
Hypothetical routes draw from methods for similar spiro-Boc-carboxylic acids :
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Spirocyclization: Cyclohexane-indoline formation via intramolecular nucleophilic substitution.
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Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions.
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Carboxylic Acid Introduction: Oxidation of a methyl group or hydrolysis of a nitrile.
Comparative Synthetic Data
Table 1 contrasts synthetic parameters for related compounds:
Physicochemical Properties
Stability and Reactivity
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Boc Group: Labile under acidic conditions (cleavage with TFA) but stable to bases, aligning with Boc chemistry in piperidine derivatives .
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Carboxylic Acid: Forms salts with amines (e.g., triethylamine) and participates in amide couplings via activators like EDC/HOBt .
Spectral Characteristics (Predicted)
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch, Boc and acid).
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¹H NMR:
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δ 1.4 ppm (s, 9H, Boc tert-butyl).
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δ 2.5–3.5 ppm (m, cyclohexane and indoline protons).
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δ 12.1 ppm (s, 1H, carboxylic acid).
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Applications in Drug Discovery
Conformational Rigidity
The spiro architecture restricts rotational freedom, enhancing binding selectivity to biological targets. Analogous compounds are intermediates in protease inhibitors .
Challenges and Future Directions
Synthetic Optimization
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Cyclization Efficiency: Mitigate competing elimination pathways observed in bromoalcohol cyclizations .
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Purification: Chromatographic challenges due to polarity differences between Boc-protected and deprotected forms.
Computational Modeling
Molecular dynamics simulations could predict spiro system stability under physiological conditions, guiding derivatization.
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